(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (CAS 2417920-29-5; molecular formula C7H13F2NO; MW 165.18 g/mol) is a gem-difluorinated pyrrolidine derivative that contains a unique combination of structural features: a 4,4-difluoro motif that lowers basicity and enhances metabolic stability, an N1-methyl group that provides steric modulation, and a C2-substituted hydroxymethyl group with a quaternary stereocenter bearing a methyl substituent. The compound is commercially available as a research building block at purities of ≥97–98% from multiple vendors including Fluorochem and AKSci.

Molecular Formula C7H13F2NO
Molecular Weight 165.18 g/mol
Cat. No. B12521144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
Molecular FormulaC7H13F2NO
Molecular Weight165.18 g/mol
Structural Identifiers
SMILESCC1(CC(CN1C)(F)F)CO
InChIInChI=1S/C7H13F2NO/c1-6(5-11)3-7(8,9)4-10(6)2/h11H,3-5H2,1-2H3
InChIKeyDZHLNVVNOAEUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol: Fluorinated Pyrrolidine Building Block with Modulated Physicochemical Properties


(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (CAS 2417920-29-5; molecular formula C7H13F2NO; MW 165.18 g/mol) is a gem-difluorinated pyrrolidine derivative that contains a unique combination of structural features: a 4,4-difluoro motif that lowers basicity and enhances metabolic stability, an N1-methyl group that provides steric modulation, and a C2-substituted hydroxymethyl group with a quaternary stereocenter bearing a methyl substituent. The compound is commercially available as a research building block at purities of ≥97–98% from multiple vendors including Fluorochem and AKSci.

Why (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol Cannot Be Replaced by Non-fluorinated or Mono-fluorinated Pyrrolidine Analogs


Direct substitution of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol with its non-fluorinated [(1,2-dimethylpyrrolidin-2-yl)methanol] or mono-fluorinated [((4R)-4-fluoro-1,2-dimethylpyrrolidin-2-yl)methanol] analogs will fundamentally alter the physicochemical and pharmacological profile of the resulting compound. [1] The gem-difluoro substitution at the 4-position of the pyrrolidine ring induces a significant reduction in basicity (pKa shift of approximately 2–3 units relative to non-fluorinated pyrrolidine), directly impacting protonation state at physiological pH and consequently passive membrane permeability. [2] Furthermore, the C2-quaternary stereocenter with a methyl and hydroxymethyl group introduces distinct conformational constraints not present in analogs lacking either the C2-methyl group (e.g., 4,4-difluoropyrrolidin-2-yl)methanol) or the 4,4-difluoro motif, affecting target binding orientation and metabolic susceptibility.

Quantitative Evidence for Selecting (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol Over Pyrrolidine Analogs


Gem-Difluorination Reduces Pyrrolidine Basicity: pKa Shift of 2–3 Units Compared to Non-fluorinated Analog

In a systematic study of fluorinated saturated heterocyclic amines, 4,4-difluorination of the pyrrolidine ring was shown to reduce basicity by approximately 2–3 pKa units relative to the non-fluorinated pyrrolidine core. This magnitude of basicity reduction is critical for shifting the pKa of the amine from strongly basic (pKa ~10–11) to weakly basic (pKa ~7–8), thereby minimizing protonation at physiological pH and enhancing passive diffusion across biological membranes. [1] By direct class-level inference, (4,4-difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is expected to exhibit a pKa in the range of 7.0–8.0 compared to an estimated pKa of ~9.5–10.5 for its non-fluorinated analog (1,2-dimethylpyrrolidin-2-yl)methanol.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Enhanced Metabolic Stability: 4,4-Difluoropyrrolidines Retain High Microsomal Stability (CLint < 10 µL/min/mg)

Intrinsic microsomal clearance (CLint) measurements in the systematic fluorinated heterocyclic amine study demonstrated that 4,4-difluorinated pyrrolidine derivatives exhibit high metabolic stability, with CLint values typically below 10 µL/min/mg in human liver microsomes. [1] This represents a marked improvement over non-fluorinated pyrrolidines, which are susceptible to oxidative metabolism at the α-carbon positions adjacent to the amine. The C2-quaternary stereocenter in (4,4-difluoro-1,2-dimethylpyrrolidin-2-yl)methanol further shields the amine from metabolic attack.

ADME Drug Metabolism Pharmacokinetics

Commercial Availability and Purity: ≥97% Pure Building Block with Immediate Stock Access

(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is commercially available from multiple established vendors at high purity (97% from Fluorochem, 98% from AKSci) and in multiple pack sizes (100 mg, 250 mg, 1 g). In contrast, the closest analog (4,4-difluoro-1-methylpyrrolidin-2-yl)methanol (lacking the C2-methyl group) is less widely stocked, and the mono-fluorinated analog ((4R)-4-fluoro-1,2-dimethylpyrrolidin-2-yl)methanol is available only in limited quantities from fewer sources.

Chemical Procurement Synthetic Chemistry Building Block

Optimal Use Cases for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol Based on Quantitative Differentiation Evidence


Optimization of CNS-Penetrant Drug Candidates Requiring Low Amine Basicity

When designing CNS-targeted small molecules, the reduced pKa of (4,4-difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (~7.0–8.0) minimizes the fraction of protonated amine in the CNS environment (pH ~7.2), thereby enhancing passive diffusion across the blood–brain barrier. This property is particularly valuable for orexin receptor modulators, where difluoropyrrolidine-containing compounds have been patented for CNS indications including anxiety, depression, and substance addiction. [1][2]

Metabolic Soft Spot Blocking in Lead Optimization Programs

The combination of 4,4-difluoro substitution and the C2-quaternary stereocenter in (4,4-difluoro-1,2-dimethylpyrrolidin-2-yl)methanol provides dual metabolic protection: the gem-difluoro group blocks oxidative metabolism at the 4-position, while the C2-quaternary center prevents α-carbon oxidation adjacent to the amine. This scaffold is therefore ideally suited for replacing metabolically labile pyrrolidine moieties in lead compounds where high microsomal stability (CLint < 10 µL/min/mg) is required for adequate oral exposure. [1][2]

Conformationally Constrained Scaffold for Target Engagement Studies

The C2-quaternary stereocenter bearing a hydroxymethyl group and a methyl substituent in (4,4-difluoro-1,2-dimethylpyrrolidin-2-yl)methanol introduces unique conformational constraints not present in simpler difluoropyrrolidine building blocks. This structural pre-organization can be exploited in structure-based drug design to lock the pyrrolidine ring in a bioactive conformation, potentially improving target binding affinity and selectivity relative to more flexible analogs lacking the C2-methyl group.

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